Chloramine-T trihydrate
CAS No.: 7080-50-4
Cat. No.: VC0007035
Molecular Formula: C7H10ClNNaO3S
Molecular Weight: 246.67 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7080-50-4 |
---|---|
Molecular Formula | C7H10ClNNaO3S |
Molecular Weight | 246.67 g/mol |
IUPAC Name | sodium;chloro-(4-methylphenyl)sulfonylazanide;trihydrate |
Standard InChI | InChI=1S/C7H8ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5,9H,1H3;;1H2 |
Standard InChI Key | VNXHKHCRRCXFBX-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+] |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+] |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na] |
Chemical Structure and Synthesis
Molecular Architecture
Chloramine-T trihydrate belongs to the organochlorine family, featuring a toluenesulfonamide backbone with a chlorine atom bonded to the nitrogen. The trihydrate structure incorporates three water molecules, which stabilize the crystalline lattice and mitigate decomposition under ambient conditions . The sulfonamide group (–SO₂NClNa) confers electrophilic chlorine reactivity, enabling its role as a halogenating and oxidizing agent .
Synthesis Pathways
The compound is synthesized via the oxidation of toluenesulfonamide using sodium hypochlorite (NaOCl), generated in situ from sodium hydroxide and chlorine gas:
Post-synthesis, the trihydrate form crystallizes from aqueous solutions, ensuring enhanced shelf life compared to the anhydrous variant . Industrial production emphasizes controlled drying to prevent premature decomposition, which releases chlorine gas at temperatures exceeding 130°C .
Physicochemical Properties
Chloramine-T trihydrate exhibits distinct physical and chemical characteristics critical for its applications:
Property | Value | Source |
---|---|---|
Melting Point | 167–170°C (decomposes) | |
pH (50 g/L, 20°C) | 8.0–10.0 | |
Water Solubility | 150 g/L (20°C) | |
Bulk Density | 540–680 kg/m³ | |
LD₅₀ (Oral, Rat) | 935 mg/kg | |
Flash Point | 192°C |
The compound’s pH-dependent reactivity arises from the equilibrium between N-chlorosulfonamide and hypochlorite ions in aqueous solutions, with a pKₐ of ~9.5 for related derivatives . Solubility in polar solvents like water and ethanol contrasts with insolubility in benzene and ethers, guiding its formulation in industrial processes .
Applications in Organic Synthesis and Industry
Oxidizing and Cyclizing Agent
Chloramine-T trihydrate serves as a cost-effective oxidant in heterocyclic chemistry. Key reactions include:
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Sharpless Oxyamination: As an amido source, it facilitates the conversion of alkenes to vicinal aminoalcohols, pivotal in synthesizing pharmaceuticals like β-blockers .
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Aziridine Formation: Electrophilic chlorination of amines yields aziridines, building blocks for antibiotics and agrochemicals .
Halogenation and Protein Labeling
The compound oxidizes iodide to iodine monochloride (ICl), which undergoes electrophilic substitution with tyrosine residues in peptides. This property is exploited in radioiodination for diagnostic imaging, often paired with lactoperoxidase to enhance specificity .
Disinfection and Antimicrobial Control
Chloramine-T trihydrate’s biocidal efficacy against pathogens like Legionella pneumophila and hepatitis viruses stems from sustained chlorine release. A 2019 study demonstrated its effectiveness in cooling towers, reducing:
Recent Advances and Research Findings
A landmark 2019 investigation evaluated Chloramine-T trihydrate in a model cooling tower system contaminated with L. pneumophila. Key outcomes included:
Parameter | Baseline | Post-Treatment (24 h) | Reduction |
---|---|---|---|
Planktonic HPC | 10⁶–10⁷ CFU/mL | <10⁴ CFU/mL | >99.9% |
Sessile Legionella | 10³–10⁴ CFU/cm² | Undetectable | 100% |
ATP Levels | 1500–2000 RLU | <300 RLU | 80–85% |
The study affirmed its capability to maintain microbial control over six months, validating its use in industrial water systems .
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